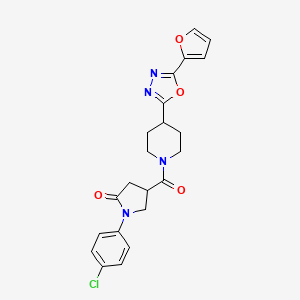![molecular formula C22H30N4O2 B2731491 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide CAS No. 1251695-82-5](/img/structure/B2731491.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide is a synthetic compound of interest in several scientific fields due to its structural complexity and potential applications. Its unique framework, composed of a pyrimidinone fused to a tetrahydropyridine ring with a benzyl and isopentylacetamide substitution, suggests diverse reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, typically starting from a suitably substituted pyrimidinone. Key steps might include the alkylation of pyrimidinone, followed by cyclization to form the tetrahydropyrido[4,3-d]pyrimidine core. Benzylation and acetamide formation through amide coupling reactions with isopentylamine are crucial. Industrial production likely involves optimization of reaction conditions like temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation
: Possible transformation at the methyl group or the benzyl group.
Reduction
: Potential at the oxo group or benzylidene moiety under suitable conditions.
Substitution
: Reactions involving electrophiles might alter the benzyl or isopentylamide side chains. Common reagents include oxidizing agents like KMnO4, reducing agents like LiAlH4, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a model for studying fused ring systems. Biologically, it has potential applications in drug discovery due to its structural similarity to bioactive molecules. In medicine, its activity against certain targets could be explored for therapeutic purposes. Industrially, derivatives might find use in materials science due to their structural rigidity and functional diversity.
Wirkmechanismus
The compound’s biological effects could stem from its ability to interact with specific molecular targets such as enzymes or receptors. The exact pathways would depend on its binding affinity and selectivity, potentially involving inhibition or modulation of protein function, signaling cascades, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrido[4,3-d]pyrimidines, this compound is unique due to its specific substitutions. Compounds like 2-methyl-6-phenyl-4-oxo-1,4-dihydropyrimidines share some structural features but differ in bioactivity and reactivity profiles. Listing similar compounds helps in understanding its uniqueness, such as:
6-phenyl-2,3,4,7-tetrahydro-4-oxo-1H-pyrido[4,3-d]pyrimidine
4-oxo-2-phenyl-1,2,3,4-tetrahydro-1H-pyrido[4,3-d]pyrimidine
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)9-11-23-21(27)15-26-17(3)24-20-10-12-25(14-19(20)22(26)28)13-18-7-5-4-6-8-18/h4-8,16H,9-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETWMAPLOJTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2731410.png)



![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2731419.png)

![ethyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(6-chloropyridin-2-yl)formamido]acetate](/img/structure/B2731421.png)
![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)

![3-ethyl-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2731424.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
